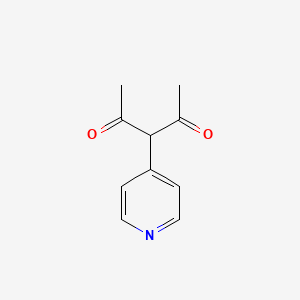

3-(Pyridin-4-yl)pentane-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-ylpentane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(12)10(8(2)13)9-3-5-11-6-4-9/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBQEHHOGRVYFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=NC=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546318 | |

| Record name | 3-(Pyridin-4-yl)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103977-47-5 | |

| Record name | 3-(Pyridin-4-yl)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyridin 4 Yl Pentane 2,4 Dione and Its Analogues

Established Synthetic Routes to 3-(Pyridin-4-yl)pentane-2,4-dione

The synthesis of this compound, a compound featuring a pyridine (B92270) ring directly attached to the central carbon of a β-diketone framework, relies on established organic chemistry principles.

Classical Approaches for C-Substitution of Pentane-2,4-dione

The most fundamental and widely used method for creating 3-substituted derivatives of pentane-2,4-dione (also known as acetylacetone) is through C-substitution. researchgate.netnih.gov This approach involves two primary steps:

Deprotonation: Pentane-2,4-dione is treated with a suitable base to remove a proton from the central carbon (the α-carbon), generating the highly nucleophilic acetylacetonate (B107027) enolate. Common bases for this purpose include sodium carbonate, potassium carbonate, and sodium hydride. asianpubs.orgorgsyn.org

Nucleophilic Substitution: The resulting enolate anion then acts as a nucleophile, attacking an electrophilic substrate. For the synthesis of this compound, the electrophile is typically a 4-halopyridine, such as 4-iodopyridine (B57791) or 4-bromopyridine (B75155). unirioja.es

The reaction is a form of nucleophilic aromatic substitution or, in some cases, a copper-catalyzed Ullmann-type coupling, particularly when using aryl iodides. unirioja.es The choice of solvent is critical, with polar aprotic solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) often employed to facilitate the reaction. researchgate.netwikipedia.org

Application of Finkelstein Reaction in Precursor Synthesis

To enhance the reactivity of the pyridyl electrophile, the Finkelstein reaction is often employed as a preliminary step. wikipedia.org This SN2 reaction involves the exchange of one halogen atom for another. wikipedia.orgiitk.ac.in In this context, a less reactive and more affordable precursor like 4-chloropyridine (B1293800) or 4-bromopyridine is converted into the more reactive 4-iodopyridine. researchgate.net

The classic Finkelstein reaction is driven to completion by treating the alkyl or aryl chloride/bromide with sodium iodide in acetone. wikipedia.orgyoutube.com Sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide is not, causing it to precipitate out of the solution. wikipedia.orgyoutube.com This removal of a product shifts the reaction equilibrium forward, according to Le Châtelier's principle, ensuring a high yield of the desired iodo-substituted precursor. wikipedia.org This in situ generation of the more reactive iodide significantly improves the efficiency of the subsequent C-arylation of pentane-2,4-dione. researchgate.net For instance, research has shown it's possible to use chloro-organic derivatives in the presence of sodium or potassium iodide for the alkylation of pentane-2,4-dione with yields comparable to using pure iodo derivatives. researchgate.net

Synthesis of Related N-Donor Functionalized Pentane-2,4-diones

The versatility of β-diketone chemistry allows for the synthesis of a wide array of analogues where the pyridyl group is modified or where different N-donor heterocycles are introduced. These N-donor functionalized derivatives are of significant interest as they act as versatile ligands in coordination chemistry. researchgate.net

Introduction of Alkyl and Heteroaryl Substituents

The general synthetic strategy for C-substitution can be adapted to introduce various substituents at the 3-position of pentane-2,4-dione.

Alkyl Substituents: Simple alkyl groups can be introduced by reacting the acetylacetonate enolate with alkyl halides (e.g., methyl iodide). orgsyn.org This reaction is typically performed using a base like potassium carbonate in a solvent such as acetone. orgsyn.org

Heteroaryl Substituents: Other heteroaryl groups besides pyridine can be attached. For example, the synthesis of 3-(furan-2-yl)-4H-chromen-4-ones has been achieved from related diketone precursors, demonstrating the adaptability of these methods to other heterocyclic systems. acs.org The synthesis of pyrazole (B372694) and isoxazole (B147169) derivatives from 3-substituted pentane-2,4-diones is also a common practice. unirioja.es

The table below summarizes the synthesis of various substituted pentane-2,4-diones.

Table 1: Synthesis of Various Substituted Pentane-2,4-diones| Product | Reactants | Base/Catalyst | Solvent | Yield |

|---|---|---|---|---|

| 3-Methylpentane-2,4-dione | Pentane-2,4-dione, Methyl iodide | Anhydrous potassium carbonate | Acetone | 75-77% orgsyn.org |

| 3-(Pyridin-2-ylmethyl)pentane-2,4-dione | Pentane-2,4-dione, 2-(Bromomethyl)pyridine | Sodium carbonate, KI | Acetone | Not specified asianpubs.org |

Strategies for Ethylene-Bridged and Methyl-Bridged Pyridyl Analogues

To create more complex ligands for applications in materials science and coordination polymers, spacer groups can be inserted between the pyridine ring and the pentane-2,4-dione moiety.

Methyl-Bridged Analogues: A methyl bridge is introduced by using a pyridylmethyl halide as the electrophile. For example, 3-(pyridin-2-ylmethyl)pentane-2,4-dione was synthesized by reacting the acetylacetonate enolate with 2-(bromomethyl)pyridine. asianpubs.org The precursor, 2-(bromomethyl)pyridine, was prepared by the bromination of 2-methylpyridine (B31789) using N-bromosuccinimide (NBS) and a radical initiator like AIBN. asianpubs.org

Ethylene-Bridged Analogues: An ethylene (B1197577) bridge provides greater distance and flexibility between the two functional ends of the molecule. The synthesis of 3-[2-(pyridin-4-yl)ethyl]pentane-2,4-dione involves using a 4-(2-haloethyl)pyridine as the electrophile in the C-substitution reaction with the pentane-2,4-dione enolate. researchgate.net This type of molecule with an ethylene bridge between the acetylacetone (B45752) and pyridyl groups is considered an attractive linker for creating mixed-metal coordination polymers. researchgate.net

Optimization of Synthetic Pathways for Improved Efficiency and Yield

Optimizing synthetic routes is crucial for making these compounds readily available for research and application. Key areas of optimization include the choice of reagents, reaction conditions, and purification methods.

Solvent and Base Selection: The choice of solvent can significantly impact reaction outcomes. The use of methyl isobutyl ketone (MIBK) has been proposed as an alternative to more polar solvents like DMF. researchgate.net MIBK allows for the azeotropic removal of water, which is beneficial when using moisture-sensitive reagents. researchgate.net

Catalyst Systems: For challenging C-arylations, such as those involving less reactive aryl halides, catalyst systems are essential. Copper(I) iodide (CuI), often in combination with ligands like diamines, is a well-established catalyst for promoting these couplings, in what is known as an Ullmann condensation or aromatic Finkelstein reaction. unirioja.eswikipedia.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction times and improve yields. For example, the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) from pentachloropyridine (B147404) and sodium iodide was achieved in high yield using microwave heating. orgchemres.org Similarly, microwave reactors have been effectively used in Ullmann-Goldberg reactions and for the hydrolysis of esters in related multi-step syntheses. nih.gov

Purification Techniques: The purification of the final product often presents a challenge due to the potential for O-alkylation as a side reaction. researchgate.net One effective purification strategy involves the formation of a copper(II) complex of the desired C-alkylated product. This complex can be selectively isolated and then decomposed using a dilute acid solution to release the pure 3-substituted pentane-2,4-dione, which can then be extracted. researchgate.net

The table below highlights parameters influencing the efficiency of pentane-2,4-dione substitution.

Table 2: Optimization Parameters for Pentane-2,4-dione Substitution| Parameter | Variation | Effect on Reaction | Source |

|---|---|---|---|

| Halide Reactivity | I > Br > Cl | More reactive halides (iodides) give better yields and faster reaction times. | researchgate.net |

| Solvent | MIBK, Acetone, DMF | Polar aprotic solvents are generally effective. MIBK allows for water removal. | researchgate.netwikipedia.org |

| Catalysis | CuI, Phase Transfer Catalysts | CuI is used for arylations. Phase transfer catalysts can improve yields in certain cases. | unirioja.es |

| Energy Source | Conventional Heating vs. Microwave | Microwave irradiation can significantly reduce reaction times and increase yields. | orgchemres.orgnih.gov |

| Purification | Distillation vs. Copper Complexation | Complexation can separate C- and O-alkylation products effectively. | researchgate.net |

Advanced Structural Elucidation and Conformational Analysis of 3 Pyridin 4 Yl Pentane 2,4 Dione

Crystallographic Investigations

Crystallographic studies are fundamental to understanding the precise atomic arrangement and intermolecular interactions of 3-(pyridin-4-yl)pentane-2,4-dione. These methods provide a definitive map of the molecule's structure in the crystalline phase.

Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction analysis has been instrumental in defining the molecular connectivity and conformation of this compound. Studies have revealed that the molecule exists in its enolic form in the solid state. The structure of a co-crystal containing neutral this compound demonstrates the molecule's key structural parameters. rsc.orgrsc.org

The pentane-2,4-dione moiety is essentially planar, a consequence of the conjugated system formed by the enol and the remaining ketone group. The pyridine (B92270) ring is twisted with respect to this plane. This non-coplanar arrangement is a common feature in such substituted pyridyl compounds. In the context of supramolecular architecture, the pyridine nitrogen atom acts as a potent hydrogen bond acceptor and can also participate in other non-covalent interactions, such as halogen bonds, when co-crystallized with suitable donor molecules. rsc.orgrsc.org This directional binding capability is a cornerstone of its utility in constructing larger, well-ordered crystalline networks. rsc.org

Interactive Table: Crystallographic Data for an Adduct of this compound

Below are selected crystallographic parameters for a representative structure containing the title compound.

| Parameter | Value |

| Empirical Formula | C₁₀H₁₁NO₂ |

| Formula Weight | 177.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules per cell) | 4 |

| Density (calculated) | Value g/cm³ |

| Hydrogen Bonding | Intramolecular O-H···O |

Note: Specific cell parameters (a, b, c, β, Volume, Density) are dependent on the specific co-former in the crystal lattice and are represented here as 'Value'. The fundamental data reflects the structure of the this compound molecule within a known adduct.

Neutron Diffraction for Proton Localization and Hydrogen Bonding Analysis

A review of the current scientific literature indicates that no neutron diffraction studies have been published for this compound. This technique would be particularly valuable for precisely locating the hydrogen atom within the intramolecular O-H···O hydrogen bond, providing definitive information on the proton's position and the nature of the hydrogen bond, which is challenging to determine with X-ray diffraction alone.

Tautomeric Equilibrium and Proton Dynamics

The interplay between the keto and enol forms of β-dicarbonyl compounds is a classic example of tautomerism. In this compound, this equilibrium is a defining feature of its structure and reactivity.

Elucidation of Keto-Enol Tautomerism in the Solid State

In the solid state, this compound demonstrates a strong preference for the enol tautomer. rsc.orgrsc.org Crystallographic data confirms that one of the acetyl groups is enolized, forming a C(OH)=C double bond, while the other remains a ketone. This enol form is significantly stabilized by the formation of a resonant six-membered ring through a strong intramolecular hydrogen bond. The presence of the enol tautomer is a common characteristic for β-dicarbonyls, where the resulting conjugated system and intramolecular hydrogen bond provide substantial stabilization compared to the diketo form.

Proton Disorder Phenomena and Temperature Dependence

There are no specific studies reported in the scientific literature concerning proton disorder or the temperature-dependent dynamics of the tautomeric equilibrium for this compound in the solid state. Such studies, often employing variable-temperature crystallography or solid-state NMR, would be necessary to explore the potential for proton transfer or changes in the tautomeric ratio as a function of temperature.

Intramolecular Hydrogen Bonding Interactions and their Structural Impact

The defining structural feature of the enol form of this compound is a strong intramolecular hydrogen bond. rsc.orgrsc.org This bond forms between the hydroxyl proton of the enol and the oxygen atom of the adjacent carbonyl group, creating a stable six-membered pseudo-aromatic ring. This interaction is crucial in stabilizing the enol tautomer and enforcing the planarity of the pentanedione fragment. The O-H···O bond distance is typically short, indicative of a strong hydrogen bond, which locks the conformation of this part of the molecule. This robust internal hydrogen bond is a primary reason for the overwhelming preference for the enol form in the crystalline state.

Conformational Preferences and Dihedral Angles in the Molecular Structure

The three-dimensional arrangement of this compound is characterized by the relative orientation of the pyridyl ring and the pentane-2,4-dione fragment. In the solid state, the molecule predominantly exists as the enol tautomer, stabilized by a short intramolecular hydrogen bond. nih.gov

A related compound, 3-(pyridin-4-ylthio)pentane-2,4-dione, reveals a V-shaped conformation where the acetylacetone (B45752) group is nearly co-planar. The dihedral angle between the acetylacetone group and the pyridine ring in this thio-derivative is approximately 85.90(6)°. nih.govnih.gov This significant twist is indicative of the steric and electronic interactions between the two ring systems. For this compound itself, crystallographic studies at 100 K show that the molecule possesses a twofold crystallographic axis passing through the nitrogen and para-carbon atoms of the pyridyl ring and the central carbon of the acetylacetone substituent. nih.gov This symmetry implies a specific and relatively fixed orientation of the two major components of the molecule in the crystal lattice.

The planarity of the acetylacetone moiety is a crucial feature, with non-hydrogen atoms showing minimal deviation from a common plane. nih.gov This planarity is a consequence of the conjugated system formed by the enol and the remaining carbonyl group.

Spectroscopic Methodologies for Structural Characterization

A suite of spectroscopic techniques is indispensable for the comprehensive structural characterization of this compound, confirming its isomeric form, functional groups, and molecular integrity.

NMR spectroscopy is a powerful tool for investigating the tautomeric equilibrium of β-dicarbonyl compounds. encyclopedia.pub For compounds like 3-(pyridin-2-ylmethyl)pentane-2,4-dione, ¹H NMR has shown the presence of two isomers in a 2:1 molar ratio, indicating that both keto and enol forms can coexist in solution. asianpubs.org The chemical shifts and coupling constants observed in the NMR spectrum provide definitive evidence for the specific tautomer present. encyclopedia.pub In the case of this compound, the solid-state structure is predominantly the enol tautomer. nih.gov In solution, the equilibrium between the keto and enol forms can be influenced by the solvent. calstate.eduresearchgate.net The enol form is characterized by the presence of a hydroxyl proton, often with a chemical shift significantly downfield, and a vinyl proton, while the keto form would show a signal for the proton at the C3 position. encyclopedia.pub

Table 2. Representative NMR Data for Related Pentane-2,4-dione Derivatives

| Compound | Spectroscopy | Key Signals (ppm) |

|---|---|---|

| 3-(Pyridin-2-ylmethyl)pentane-2,4-dione | ¹H NMR | 8.34 (m, 1H, Py-H), 7.50 (m, 1H, Py-H), 7.03 (m, 3H, Py-H), 3.94 (s, 1H, -CH), 3.47 (s, 2H, -CH₂), 2.37 (m, 6H, -CH₃) asianpubs.org |

IR spectroscopy provides crucial information about the functional groups present in the molecule and offers further insight into the tautomeric state. The keto form of a β-dicarbonyl compound typically shows two distinct C=O stretching bands. In contrast, the enol form, stabilized by an intramolecular hydrogen bond, exhibits a broad O-H stretching band and a C=O stretching band at a lower frequency due to conjugation. For the related compound 3-(pyridin-2-ylmethyl)pentane-2,4-dione, IR spectra show bands at 3055, 2986, 2925, 1727, and 1589 cm⁻¹, which are indicative of the various vibrational modes within the molecule. asianpubs.org The presence of a strong, broad absorption in the region of 3400-2400 cm⁻¹ would be characteristic of the intramolecularly hydrogen-bonded enol, while sharp C=O stretches around 1700-1730 cm⁻¹ would indicate the presence of the keto tautomer.

Table 3. Key IR Frequencies for a Related Pentane-2,4-dione Derivative

| Compound | Key IR Bands (cm⁻¹) |

|---|---|

| 3-(Pyridin-2-ylmethyl)pentane-2,4-dione | 3055, 2986, 2925, 1727, 1589 asianpubs.org |

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . nih.gov Electron ionization mass spectrometry (EI-MS) of the related 3-(pyridin-2-ylmethyl)pentane-2,4-dione shows the molecular ion peak (M⁺) at m/z 191, confirming its molecular weight. asianpubs.org For this compound, the expected molecular ion peak would be at m/z 177. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental formula. ualberta.ca

Low-Temperature Structural Phase Transitions and Proton Ordering

Single-crystal neutron diffraction studies have revealed fascinating low-temperature behavior in this compound. At ambient temperatures, the hydrogen atom within the short intramolecular hydrogen bond of the enol tautomer is disordered. nih.gov As the crystal is cooled below 50 K, it undergoes a structural phase transition. nih.gov

This phase transition, which is fully reversible, involves the ordering of the previously disordered proton in the hydrogen bond. nih.gov At 100 K, the compound crystallizes in the space group C2/c, with the bridging hydrogen atom disordered over two symmetrically equivalent positions. nih.gov Below the transition temperature, the symmetry is lowered to the space group P, and the acetylacetone moiety becomes ordered. nih.gov This transition exhibits a noticeable hysteresis in a large single crystal, requiring several hours at 2.5 K to complete and heating to 80 K to revert. nih.gov However, in a powder sample, no significant hysteresis is observed, which is consistent with a second-order phase transition. nih.gov

The donor-acceptor distance in the intramolecular hydrogen bond is 2.450(8) Å at 100 K. nih.gov This short distance is indicative of a strong hydrogen bond, which plays a crucial role in the stability of the enol tautomer and the observed low-temperature phenomena.

Coordination Chemistry and Metallosupramolecular Systems with 3 Pyridin 4 Yl Pentane 2,4 Dione

Ligand Design Principles for Ditopic N,O-Donors

The design of ditopic ligands, such as 3-(Pyridin-4-yl)pentane-2,4-dione, which possess distinct nitrogen and oxygen donor sites, is a critical aspect of constructing sophisticated coordination compounds. The selective binding of metal ions to these different sites is governed by several key principles, including the electronic properties of the metal and donor atoms, as well as the stereochemical constraints of the ligand itself.

Pearson Hardness and Softness Considerations in Metal Ion Coordination

The Hard and Soft Acids and Bases (HSAB) principle, developed by Ralph Pearson, provides a valuable framework for predicting the stability of coordination complexes. gurmeet.net This principle classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard," "soft," or "borderline." googleapis.commeta-synthesis.com Hard acids are typically small, highly charged metal ions, while soft acids are larger, more polarizable, and have a lower charge density. googleapis.com Similarly, hard bases are small, highly electronegative donor atoms, whereas soft bases are larger and more easily polarized. googleapis.com

The fundamental tenet of the HSAB principle is that hard acids preferentially bind to hard bases, and soft acids favor coordination with soft bases. gurmeet.net This preference is primarily driven by the nature of the resulting bond; hard-hard interactions are predominantly ionic, while soft-soft interactions are more covalent in character. gurmeet.net

In the context of this compound, the deprotonated β-diketonate moiety presents hard oxygen donor atoms. These hard donors are expected to form stable complexes with hard metal ions such as Fe(III), Cr(III), and Co(III). googleapis.com Conversely, the nitrogen atom of the pyridine (B92270) ring is a softer donor site compared to the oxygen atoms. This allows for coordination with softer or borderline metal ions like Ag(I), Pd(II), and Cu(I). googleapis.commeta-synthesis.com The presence of both hard and soft donor sites within the same molecule makes this compound a versatile ligand for constructing heterometallic or polynuclear complexes.

The stability of these complexes can be further understood by considering the orbital energies of the interacting species. The energy gap between the highest occupied molecular orbital (HOMO) of the ligand and the lowest unoccupied molecular orbital (LUMO) of the metal ion is a key factor. libretexts.org Hard acids and bases are characterized by a large HOMO-LUMO gap, while soft species have a smaller energy difference. libretexts.org

Chelation Modes of Deprotonated this compound (acacPy⁻)

The deprotonated form of this compound, commonly abbreviated as acacPy⁻, is a versatile chelating agent. The β-diketonate functionality can coordinate to a metal center in a bidentate fashion, forming a stable six-membered ring. This chelation is a key feature in the formation of mononuclear and polynuclear complexes.

Neutral Pyridine Coordination in this compound Adducts

In addition to the chelation by the β-diketonate group, the nitrogen atom of the pyridine ring in this compound can act as a neutral donor to a second metal center. nih.gov This allows for the formation of bridges between metal ions, leading to the construction of oligonuclear and polynuclear structures. The coordination of the pyridine nitrogen is a crucial element in the self-assembly of extended networks and metallosupramolecular architectures. nih.gov

The orientation of the pyridine ring relative to the chelated metal center can be influenced by steric and electronic factors, which in turn dictates the dimensionality and topology of the resulting coordination polymer. The ability of the ligand to bridge metal centers through the pyridine nitrogen is a defining characteristic that enables the rational design of complex materials with specific structural and functional properties.

Complexation with Transition Metal Ions

The dual functionality of this compound makes it an excellent candidate for the synthesis of a wide array of transition metal complexes. These complexes can range from simple mononuclear species to intricate oligonuclear and polynuclear coordination compounds.

Synthesis and Characterization of Mononuclear Metal Complexes

Mononuclear complexes of this compound are typically formed when the ligand chelates to a single metal ion through its β-diketonate group. The synthesis of these complexes often involves the reaction of a metal salt with the ligand in a suitable solvent, frequently in the presence of a base to facilitate the deprotonation of the β-dicarbonyl moiety. nih.gov

The characterization of these mononuclear complexes is carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the β-diketonate group, which is evidenced by shifts in the C=O and C=C stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure of the complex in solution. Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the complex in the solid state, revealing bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.net

| Complex | Metal Ion | Coordination Geometry | Reference |

| [Ni(acac)₂]·0.5CH₃OH | Ni(II) | Octahedral | nih.gov |

| [Co(acac)₂NO₃]·2H₂O | Co(III) | Octahedral | nih.gov |

| [(N₂S₂)PdII(MeCN)]²⁺ | Pd(II) | Distorted Octahedral | illinois.edu |

Table 1: Examples of Mononuclear Metal Complexes

Formation of Oligonuclear and Polynuclear Coordination Compounds

The ability of the pyridine nitrogen in this compound to coordinate to a second metal center is the key to forming oligonuclear and polynuclear structures. researchgate.net When a mononuclear complex containing the acacPy⁻ ligand is reacted with another metal salt, the pyridine nitrogen can act as a bridging ligand, linking the metal centers together. nih.gov

Design and Fabrication of Coordination Polymers and Metal-Organic Frameworks

The unique structure of this compound, featuring two chemically different coordination sites, makes it a prime candidate for the rational design of extended structures like coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.com The nitrogen of the pyridine ring and the oxygen atoms of the β-diketonate group have different electronic properties and spatial orientations, allowing for programmed assembly of complex architectures. mdpi.comnih.gov

Role as a Versatile Linker in Extended Structures

This compound functions as a versatile ditopic or bifunctional linker, capable of connecting metal centers to form extended one-, two-, or three-dimensional networks. nih.govrsc.org In its simplest mode, it acts as a monodentate pyridine-type ligand, bridging metal centers. This is observed in the formation of a one-dimensional polymer with CdBr2, where alternating five- and six-coordinated Cd(II) cations are linked by the HacacPy ligand. nih.gov Similarly, it forms a polymeric chain with HgBr2, [Hg(μ-Br)Br(HacacPy)]∞, where it again coordinates through the pyridine nitrogen. nih.gov The true versatility of such ligands lies in their potential to utilize both donor sites, which is pivotal in the construction of mixed-metal systems and more complex supramolecular assemblies. mdpi.com

Mixed-Metal Coordination Polymers Utilizing Differential Coordination Sites

The distinct Pearson hardness of the two donor sites in this compound is key to its use in mixed-metal coordination polymers. mdpi.com The soft pyridine nitrogen donor selectively coordinates to softer metal cations, while the hard β-diketonate oxygen donors (once deprotonated) preferentially bind to hard cations. mdpi.com

This principle is demonstrated in the formation of the well-ordered bimetallic polymer, [CdHgBr4(C10H11NO2)2(H2O)]n, from the reaction of Cd(II) and Hg(II) halides with HacacPy. nih.goviucr.org In this structure, the HacacPy ligands selectively coordinate to the Cd(II) centers via the N-donor site, while the more Lewis-acidic Hg(II) cations are coordinated solely by bromide ions. nih.gov This selective ligand distribution occurs whether the reaction is conducted in solution or by grinding the parent homometallic polymers together in the solid state, leading to a well-ordered alternating arrangement of Cd(II) and Hg(II) cations along the polymeric chain. nih.goviucr.org This demonstrates a rational approach to fabricating heterobimetallic frameworks by exploiting the differential coordination preferences of the ligand's donor sites.

Interplay of Coordination Bonds and Noncovalent Interactions in Supramolecular Assembly

The final structure of materials built from this compound is a result of the interplay between strong, directional coordination bonds and weaker, noncovalent interactions. iucr.orgmdpi.com While coordination bonds establish the primary polymeric framework, noncovalent forces such as hydrogen bonds and π-π stacking direct the assembly of these frameworks into higher-order supramolecular architectures. rsc.orgmdpi.com

In the mixed-metal polymer [CdHgBr4(C10H11NO2)2(H2O)]n, coordination bonds form the 1D chains. iucr.org These chains are then organized into a more complex structure through noncovalent interactions. Classical O-H···Br hydrogen bonds involving the coordinated aqua ligand help to stabilize the individual polymeric chains. nih.goviucr.org Furthermore, O-H···O hydrogen bonds form between the aqua ligand's hydrogen atoms and the uncoordinated carbonyl group of an HacacPy ligand in an adjacent chain. nih.goviucr.org This specific interaction links the 1D chains into 2D layers, demonstrating how coordination and noncovalent interactions cooperate to build the final supramolecular assembly. iucr.org In related pyridyl-diketonate compounds, intramolecular O-H···O hydrogen bonding within the ligand itself is also a significant structural feature. nih.govnih.gov

Argentophilic Interactions in Silver(I) Complexes

While crystal structures of Silver(I) complexes with this compound are not available, studies on the closely related ligand 3-(2-(pyridin-4-yl)ethyl)pentane-2,4-dione (HacacPyen) provide significant insight into the expected behavior. mdpi.comresearchgate.net These interactions are a specific type of metallophilic interaction, a closed-shell d¹⁰-d¹⁰ attraction between silver ions that influences the resulting supramolecular structure. nih.gov

In complexes with the HacacPyen ligand, reactions with AgPF6 and AgBF4 yield cationic silver complexes, [Ag(HacacPyen)2]+. mdpi.comresearchgate.net In these structures, the Ag(I) cation exhibits an essentially linear coordination, being bound by two pyridine nitrogen atoms from two separate ligands. mdpi.comresearchgate.net A key feature is that these complex cations then aggregate into pairs via short Ag···Ag interactions. mdpi.comresearchgate.net These contacts are unsupported by any bridging ligands and represent the closest interactions between adjacent complex cations, thus qualifying them as argentophilic interactions. mdpi.com The distances of these interactions are sensitive to the counter-ion present in the crystal lattice. mdpi.com

Table 2: Argentophilic Ag···Ag Interactions in Complexes of a Related Ligand *

| Complex Salt | Ag···Ag Interaction Distance(s) (Å) |

|---|---|

| [Ag(HacacPyen)2]PF6 | 3.21 mdpi.comresearchgate.net |

| [Ag(HacacPyen)2]BF4 | 3.26 or 3.31 mdpi.comresearchgate.net |

*Data is for the related ligand 3-(2-(pyridin-4-yl)ethyl)pentane-2,4-dione (HacacPyen).

In the PF6- salt, additional coordination between Ag(I) and the keto oxygen atoms of neighboring ligands leads to the formation of an extended two-periodic supramolecular structure. mdpi.com This highlights how argentophilic interactions, in concert with other weak coordination and electrostatic forces, can direct the assembly of complex silver(I) architectures.

Reactivity and Chemical Transformations of 3 Pyridin 4 Yl Pentane 2,4 Dione

Utilization as a Synthetic Precursor in Organic Synthesis

The presence of the 1,3-dicarbonyl system in 3-(pyridin-4-yl)pentane-2,4-dione is the key to its utility as a synthetic precursor. This functional group is well-known for its reactivity towards a wide range of reagents, enabling the construction of diverse molecular architectures.

Heterocyclization Reactions: Pyrrole (B145914) and Pyrazole (B372694) Synthesis

The 1,3-dicarbonyl motif is a classic building block for the synthesis of five-membered heterocycles like pyrroles and pyrazoles.

Pyrazole Synthesis: The most common method for synthesizing pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. youtube.comnih.gov In the case of this compound, the reaction with hydrazine would lead to the formation of a pyrazole ring. The reaction typically proceeds through the formation of an imine with one of the carbonyl groups, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. youtube.com The presence of the pyridin-4-yl substituent at the central carbon of the dicarbonyl compound would result in a pyrazole with a pyridin-4-yl group at position 4.

Pyrrole Synthesis: The synthesis of pyrroles from 1,3-dicarbonyls can be achieved through various methods, such as the Paal-Knorr synthesis. This typically involves the reaction of the dicarbonyl compound with an amine or ammonia (B1221849) under conditions that promote cyclization and dehydration. For this compound, this would lead to a pyrrole ring bearing acetyl and methyl groups, as well as the pyridin-4-yl substituent.

Below is a table illustrating the general conditions for these heterocyclization reactions.

| Heterocycle | Reagent(s) | General Conditions | Expected Product |

| Pyrazole | Hydrazine (or substituted hydrazines) | Typically in a protic solvent like ethanol (B145695) or acetic acid, sometimes with acid or base catalysis. | 4-(Pyridin-4-yl)-3,5-dimethyl-1H-pyrazole |

| Pyrrole | Ammonia or a primary amine | Heating, often with a dehydrating agent or under acidic conditions. | 2,4-dimethyl-3-(pyridin-4-yl)-1H-pyrrole-5-carbaldehyde (from specific variants) |

Cyclocondensation Reactions for Fused Heterocycles

The reactivity of this compound extends to the synthesis of more complex fused heterocyclic systems. These reactions often involve the dicarbonyl moiety acting as a dienophile or a dinucleophile in cycloaddition or condensation reactions. For example, pyrazolo[3,4-b]pyridines, a class of fused heterocycles with significant biological activity, can be synthesized from appropriately substituted pyrazoles which themselves can be derived from 1,3-dicarbonyls. rsc.orgnih.govmdpi.com The synthesis of fused pyridine (B92270) rings can also be achieved through hetero-cyclocondensation reactions. mdpi.com

The following table outlines representative cyclocondensation reactions for the formation of fused heterocycles.

| Fused Heterocycle | Reaction Type | Reagent(s) | General Conditions |

| Pyrazolo[3,4-b]pyridine | Multi-step synthesis via pyrazole | 1. Hydrazine derivative 2. Reagents for pyridine ring formation | 1. Pyrazole formation 2. Cyclocondensation with a suitable partner |

| Pyrido[1,2-a]benzimidazole | Cyclocondensation | 2-Aminobenzimidazole | Heating in a high-boiling solvent, often with a catalyst. |

Functionalization and Derivatization Strategies

The this compound molecule offers several sites for functionalization. The most reactive site is the central carbon atom (C3), which is acidic due to the presence of two adjacent carbonyl groups. This allows for a variety of derivatization strategies.

One common reaction is the alkylation or acylation at the C3 position after deprotonation with a suitable base. Furthermore, the pyridine ring itself can be functionalized. For instance, the nitrogen atom of the pyridine ring can be alkylated to form a pyridinium (B92312) salt. The pyridine ring can also undergo electrophilic or nucleophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions with the dicarbonyl moiety.

Investigation of Reaction Mechanisms and Regioselectivity

The reactions of unsymmetrical 1,3-dicarbonyl compounds often raise questions of regioselectivity. In the case of this compound, the two carbonyl groups are electronically equivalent in the absence of the pyridine substituent. However, the presence of the pyridin-4-yl group can influence the reactivity of the adjacent carbonyls.

In reactions with substituted hydrazines, for example, two regioisomeric pyrazoles could potentially be formed. The regioselectivity of such reactions is influenced by factors such as the nature of the substituents on the hydrazine, the reaction conditions (pH, temperature), and the electronic effects of the pyridin-4-yl group. nih.gov Detailed mechanistic studies, often involving computational modeling and spectroscopic analysis, are crucial to understand and control the regiochemical outcome of these reactions. The distortion of the pyridine ring and its influence on the aryne intermediate can play a significant role in determining the regioselectivity of nucleophilic additions and cycloadditions. nih.gov

Theoretical and Computational Investigations of 3 Pyridin 4 Yl Pentane 2,4 Dione and Its Complexes

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to exploring the electronic structure and bonding of pyridinyl β-diketones. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), offer a balance between computational cost and accuracy for these systems. ruc.dk

These calculations are used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. For pyridinyl β-diketones, a key feature of the electronic structure is the intramolecular hydrogen bond (IHB) within the enol tautomer. Computational methods like Atoms in Molecules (AIM) analysis can be applied to the calculated electron density to quantify the strength of this bond. For example, in studies of 1-(n-pyridinyl)butane-1,3-diones (analogs where a methyl group is replaced by a hydrogen), the IHB strength was calculated to be in the range of 17.9–20.3 kcal/mol, indicating a strong, resonance-assisted hydrogen bond. ruc.dk

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand bonding. It examines the delocalization of electron density between orbitals, providing insight into hyperconjugative and stabilizing interactions. In pyridyl-β-diketone systems, NBO analysis helps to elucidate the electronic effects of the pyridine (B92270) ring on the diketone moiety and the nature of the metal-ligand bond in complexes. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electrophilic and nucleophilic sites on the molecule, predicting how it will interact with other species, including metal ions. researchgate.netmdpi.com

Table 1: Representative Calculated Intramolecular Hydrogen Bond (IHB) Strengths for Analogous Pyridinyl β-Diketones Data derived from studies on similar compounds.

| Compound | Computational Method | Calculated IHB Strength (kcal/mol) |

| 1-(2-Pyridinyl)butane-1,3-dione | B3LYP/6-311++G(d,p) | ~17.9 - 20.3 ruc.dk |

| 1-(3-Pyridinyl)butane-1,3-dione | B3LYP/6-311++G(d,p) | ~17.9 - 20.3 ruc.dk |

| 1-(4-Pyridinyl)butane-1,3-dione | B3LYP/6-311++G(d,p) | ~17.9 - 20.3 ruc.dk |

| Benzoyl-4-pyridoylmethane | QM Calculations | - |

This interactive table is based on data from reference ruc.dk.

Computational Modeling of Tautomeric Equilibria and Proton Transfer

β-Diketones, including 3-(pyridin-4-yl)pentane-2,4-dione, can exist in equilibrium between a diketo form and two possible keto-enol tautomers. Computational modeling is crucial for determining the relative stabilities of these forms and the energy barriers associated with the proton transfer that interconverts them. mdpi.commdpi.com

Studies on the analogous compound benzoyl-4-pyridoylmethane (b4pm) have shown that the two keto-enol tautomers are very close in energy. Quantum mechanics calculations indicated that the tautomer with the enolic hydrogen adjacent to the pyridyl ring is slightly more stable (by about 0.5 kJ/mol) than the one with the hydrogen adjacent to the benzoyl group. mdpi.com The energy barrier for the intramolecular proton transfer between these two forms was calculated to be approximately 10 kJ/mol. mdpi.com

For this compound, two primary enol forms would be expected, as shown in the figure below. DFT calculations can predict which of these tautomers is more stable in the gas phase and in various solvents by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net The equilibrium constants between the tautomers can be estimated from their calculated relative energies. researchgate.net These theoretical findings are often validated by comparison with experimental techniques like NMR spectroscopy. mdpi.com

Figure 1: Potential Tautomeric Forms of this compound

(Simplified representation)

Prediction of Spectroscopic Signatures

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic signatures of molecules. Theoretical calculations can provide vibrational (IR and Raman) and electronic (UV-Vis) spectra that aid in the analysis of experimental data.

By performing frequency calculations using DFT, the normal vibrational modes of this compound can be determined. ruc.dk The calculated wavenumbers and intensities for IR and Raman spectra can be compared with experimental results to provide a complete assignment of the observed spectral bands. ruc.dkresearchgate.net This is particularly useful for identifying the characteristic stretches of the C=O, C=C, and C-N bonds, as well as the O-H stretch of the intramolecularly hydrogen-bonded enol form.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). Studies on similar isomeric pyridyl-oxadiazole compounds have shown that theoretical transitions calculated with TD-DFT can show good agreement with experimental spectra, helping to assign the bands to specific electronic transitions, such as π→π* or n→π* transitions. nih.gov The predicted spectra for this compound would be expected to feature absorptions related to both the pyridine and the β-diketone chromophores.

Table 2: Representative Theoretical vs. Experimental Spectroscopic Data for Analogous Pyridyl Systems Data derived from studies on similar compounds.

| Compound Family | Method | Predicted Transition (nm) | Experimental Transition (nm) |

| 2-methylthio-5-(pyridyl)-1,3,4-oxadiazoles | TD-DFT/6-31G(d,p) | Good agreement nih.gov | ~280-320 nih.gov |

| 5-(pyridyl)-1,3,4-oxadiazol-2-thiones | TD-DFT/6-31G(d,p) | ~10 nm shift from experimental nih.gov | ~310-350 nih.gov |

This interactive table is based on data from reference nih.gov.

Simulation of Coordination Geometries and Ligand Field Effects

When this compound acts as a ligand to a metal ion, it can form complexes with diverse coordination geometries. Computational simulations, often using DFT, can predict the most stable geometry of these metal complexes. rsc.org For transition metal complexes, these calculations can determine key structural parameters such as bond lengths and angles. For instance, in complexes of related dipyridyl β-diketonate ligands with Fe(III) and Al(III), distorted octahedral geometries were observed. nih.govresearchgate.net

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes, such as their color and magnetic behavior. fiveable.me LFT describes how the interaction between the metal's d-orbitals and the ligand's orbitals removes the degeneracy of the d-orbitals. libretexts.org In an octahedral complex, the d-orbitals split into a lower-energy t2g set and a higher-energy eg set. fiveable.meuri.edu The energy difference between these sets is denoted as Δo (the ligand field splitting parameter).

Advanced Research Directions and Potential Applications

Supramolecular Systems and Crystal Engineering Applications

3-(Pyridin-4-yl)pentane-2,4-dione, also known as 3-(pyridin-4-yl)acetylacetone (HacacPy), is a ditopic organic molecule, meaning it has two distinct coordination sites: the nitrogen atom of the pyridine (B92270) ring and the two oxygen atoms of the deprotonatable acetylacetone (B45752) group. nih.govnih.gov This dual functionality allows it to act as a versatile linker in the construction of sophisticated supramolecular architectures and coordination polymers.

Research has shown that HacacPy acts as a pyridine-type ligand, coordinating to metal centers through its nitrogen atom. nih.gov This interaction has been leveraged to create various metal-organic complexes with intriguing structural motifs. For instance, its reaction with mercury(II) halides (HgX₂, where X = Cl, Br, I) results in different structures depending on the stoichiometry and the specific halide used. nih.gov With mercury(II) chloride, both a mononuclear (single metal center) complex, HgCl₂(HacacPy)₂, and a one-dimensional (1D) chain polymer, [Hg(μ-Cl)₂(HacacPy)]¹∞, can be formed. nih.gov In the polymeric structure, the HacacPy ligands link the five-coordinate Hg(II) cations. nih.gov

Similarly, HacacPy forms a 1D polymer with cadmium bromide, [Cd(μ-Br)₂(HacacPy)Cd(μ-Br)₂(HacacPy)₂]∞, where the cadmium cations have different coordination numbers (five and six) and alternate along the polymeric chain. nih.gov The versatility of this ligand extends to the formation of bimetallic coordination polymers. A well-ordered bimetallic chain, [CdHgBr₄(C₁₀H₁₁NO₂)₂(H₂O)]n, has been synthesized through both solution-based and solid-state grinding methods. nih.gov

Furthermore, the acetylacetone moiety of HacacPy can be deprotonated to form tris-chelate complexes with metals like iron(III) and aluminum(III), yielding Fe(acacPy)₃ and Al(acacPy)₃. nih.gov These stable mononuclear complexes can then serve as complex ligands or "nodes" in their own right. By using the uncoordinated pyridine groups, these complexes can act as triconnected building blocks that link to other metal centers, such as Hg(II) halides, to form higher-order structures like one-dimensional ladders. nih.gov The general principle is also observed in related compounds like 3-(pyridin-4-ylthio)pentane-2,4-dione, which demonstrates the broad interest in using pyridyl-functionalized β-diketones to engineer crystal structures. nih.gov

| Metal Halide | Resulting Complex Structure | Dimensionality | Reference |

| HgCl₂ | [Hg(μ-Cl)₂(HacacPy)]¹∞ | 1D Polymer | nih.gov |

| HgCl₂ | HgCl₂(HacacPy)₂ | 0D (Mononuclear) | nih.gov |

| CdBr₂ | [Cd(μ-Br)₂(HacacPy)Cd(μ-Br)₂(HacacPy)₂]∞ | 1D Polymer | nih.gov |

| CdBr₂ + HgBr₂ | [CdHgBr₄(C₁₀H₁₁NO₂)₂(H₂O)]n | 1D Bimetallic Polymer | nih.gov |

| Fe³⁺ then HgX₂ | Fe(acacPy)₃ as a node linked by HgX₂ | 1D Ladder | nih.gov |

Catalytic Applications of Metal Complexes Derived from this compound

The broader class of metal β-diketonate complexes is well-established in the field of catalysis. researchgate.netijpras.com While direct catalytic applications of complexes derived specifically from this compound are still an emerging area of research, the known reactivity of related compounds provides a strong basis for exploring their potential.

The exploration into the catalytic capabilities of metal complexes of this compound is warranted by several lines of evidence from related systems.

Oxidation Reactions: Cobalt complexes supported by ligands derived from pentane-2,4-dione have been successfully employed as catalysts in Wacker-type oxidations, which convert olefins to ketones. acs.org This suggests that cobalt complexes of HacacPy could potentially exhibit similar activity.

Coupling Reactions: Copper(I) complexes with 2-pyridinyl β-ketones, which are positional isomers of HacacPy, have proven to be efficient catalysts for the N-arylation of aliphatic amines at room temperature. nih.gov This points to the potential of copper complexes of this compound in facilitating C-N bond formation, a crucial transformation in organic synthesis.

Hydroboration and Other Transformations: The related 2-pyridonate ligands, when complexed with 3d transition metals, have been shown to catalyze reactions such as the hydroboration of styrenes and nitriles. rsc.org

The presence of the pyridyl group in this compound offers an additional site for modification or secondary interactions, which could be used to tune the catalytic activity and selectivity of its metal complexes. The ligand's electronic properties can be modulated, potentially influencing the redox behavior of the metal center and enhancing its catalytic performance in various organic transformations.

Exploration in Material Science for Functional Materials

The unique characteristics of this compound and its metal complexes make them attractive candidates for the development of functional materials with tailored optical, magnetic, or liquid-crystalline properties. nih.gov

The ability of this compound to act as a versatile linker is fundamental to its application in material science. nih.gov By connecting different metal centers, it can be used to construct metal-organic frameworks (MOFs) or coordination polymers with specific network topologies. These materials are of high interest for applications in gas storage, separation, and heterogeneous catalysis.

The field of molecular materials has seen significant use of β-diketonate complexes.

Liquid Crystals: Palladium(II) complexes of pyridyl β-diketones bearing long-chain alkyloxyphenyl substituents have been shown to exhibit liquid crystal properties. rsc.org These materials, known as metallomesogens, combine the properties of liquid crystals and metal complexes and are of interest for display technologies and sensors. Given its structure, this compound could be similarly functionalized to create new metallomesogenic materials.

Luminescent and Magnetic Materials: Metal β-diketonate complexes, particularly those involving lanthanide or transition metals, are often studied for their luminescent and magnetic properties. researchgate.netmdpi.com For example, oxovanadium(IV) complexes with various 3-substituted 2,4-pentanediones are known to be magnetically dilute compounds with potential applications in materials science. researchgate.net The pyridyl group in HacacPy provides a handle to link these magnetic or luminescent centers into larger, ordered arrays, potentially leading to materials with cooperative magnetic effects or enhanced luminescence.

| Potential Material Type | Basis for Exploration | Key Structural Feature Utilized | Reference |

| Metallomesogens | Palladium complexes of related pyridyl β-diketones show liquid crystal behavior. | Functionalizable β-diketone and pyridyl units. | rsc.org |

| Luminescent Materials | β-diketonates are common ligands for luminescent lanthanide complexes. | Chelation site for metal ions. | researchgate.netmdpi.com |

| Magnetic Materials | Oxovanadium(IV) complexes of substituted pentanediones have been studied for magnetic properties. | Chelation site and pyridyl linker for creating arrays. | researchgate.net |

| Metal-Organic Frameworks | Ditopic nature allows for linking metal centers into extended networks. | Pyridyl nitrogen and β-diketonate oxygens. | nih.gov |

Future Prospects in Chemical Research and Interdisciplinary Studies

The research trajectory for this compound points toward several promising future directions that span multiple chemical disciplines. Its role as a versatile building block is central to these prospects. nih.govresearchgate.net

A major avenue for future work lies in the design and synthesis of heterometallic systems. The ability to create ordered structures containing two or more different metal ions, as demonstrated with the Cd-Hg polymer, opens the door to creating materials with synergistic properties, where one metal ion provides a structural or electronic function and the other imparts catalytic or photophysical properties. nih.govmdpi.com

In material science, a key future goal will be to move beyond simple coordination polymers to the rational design of functional Metal-Organic Frameworks (MOFs) using HacacPy or its derivatives as the primary organic linker. The tunability of the ligand—through substitution on either the pyridine ring or the pentanedione backbone—will allow for fine control over the pore size, dimensionality, and chemical environment within the framework.

Furthermore, there is significant potential for interdisciplinary research, particularly at the interface of coordination chemistry and medicinal chemistry. β-Diketones are important intermediates in the synthesis of heterocyclic compounds like pyrazoles and isoxazoles, many of which exhibit significant biological activity. ijpras.com The structural similarity of the pyridyl-dicarbonyl motif to scaffolds found in pharmacologically active molecules suggests that this compound and its derivatives could serve as precursors for new therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Pyridin-4-yl)pentane-2,4-dione, and how can purity be validated?

- Methodology : The compound can be synthesized via β-diketone formation using Claisen condensation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for pyridinyl group introduction) . Post-synthesis, purity should be validated using 1H/13C NMR to confirm proton environments and carbonyl resonances (δ ~2.5–3.5 ppm for diketone protons; δ ~190–200 ppm for carbonyl carbons) . Mass spectrometry (EI-MS or ESI-MS) can verify molecular ion peaks (e.g., [M+H]+) . X-ray crystallography is critical for structural confirmation, as seen in related β-diketone derivatives .

Q. How do solvent polarity and temperature affect the keto-enol tautomerism of this compound?

- Methodology : Use UV-Vis spectroscopy to monitor enol content (λmax ~270–300 nm for enolates) in solvents of varying polarity (e.g., DMSO vs. hexane). Temperature-dependent NMR studies (e.g., variable-temperature 1H NMR) can quantify tautomeric ratios by tracking proton shifts of keto/enol forms . For example, in polar aprotic solvents, enol stabilization increases due to hydrogen bonding, while nonpolar solvents favor keto forms .

Q. What are the key stability considerations for handling this compound under ambient conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity, and oxygen. Monitor degradation via HPLC (C18 columns, acetonitrile/water mobile phase) and FTIR (loss of carbonyl peaks at ~1700 cm⁻¹). Store in inert atmospheres (argon) and amber vials to prevent photolytic decomposition, as pyridinyl groups are susceptible to oxidation .

Advanced Research Questions

Q. How can computational modeling predict the coordination behavior of this compound in metallo-supramolecular systems?

- Methodology : Employ density functional theory (DFT) to calculate electron density maps and binding energies between the diketone and metal ions (e.g., Cu²+, Fe³+). Compare with experimental X-ray crystallographic data (e.g., bond lengths and angles in metal complexes) . Molecular dynamics simulations can model solvent effects on ligand flexibility during coordination .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodology : Cross-validate using 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign ambiguous proton/carbon signals. For example, HMBC correlations between pyridinyl protons and diketone carbons confirm connectivity . If crystallography is unavailable, comparative analysis with structurally similar β-diketones (e.g., 3,3-dimethyl-2,4-pentanedione) can provide reference spectral benchmarks .

Q. How can Fe₂O₃@SiO₂/In₂O₃ catalysts optimize the synthesis of pyridinyl-diketone derivatives?

- Methodology : Design heterogeneous catalytic experiments to compare yields and reaction rates under varying conditions (e.g., solvent, temperature, catalyst loading). Use GC-MS or LC-MS to monitor intermediate formation. Characterize catalyst surfaces via XPS and TEM to correlate activity with morphology .

Q. What advanced techniques quantify surface adsorption dynamics of this compound in environmental interfaces?

- Methodology : Apply microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR) to study adsorption on model indoor surfaces (e.g., silica, cellulose). Kinetic studies using quartz crystal microbalance (QCM) can measure adsorption rates under controlled humidity and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.